Strospeside 16-acetate

Description

Contextualization within Natural Products Chemistry and Phytochemistry

Strospeside (B1198219) 16-acetate is a naturally occurring compound predominantly isolated from plants of the Apocynaceae family, such as Nerium oleander (common oleander) and Nerium indicum. The field of phytochemistry is dedicated to the study of chemicals derived from plants, and Strospeside 16-acetate is a prime example of the diverse secondary metabolites that plants synthesize. These compounds are often not involved in the primary growth and development of the plant but play crucial roles in defense mechanisms.

The biosynthesis of cardenolide glycosides in plants like Nerium oleander is a complex process. ijpsr.com this compound co-occurs with a variety of other cardenolides, flavonoids, and terpenoids within these plants. nih.gov The isolation and characterization of this compound from these complex mixtures often involve advanced chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The presence of an acetate (B1210297) group at the C-16 position of the steroidal nucleus is a key structural feature that distinguishes it from the related compound, Strospeside. nih.govnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Alternate Name | Neritaloside |

| Molecular Formula | C₃₂H₄₈O₁₀ |

| Molecular Weight | 592.7 g/mol |

| CAS Number | 465-13-4 |

| Appearance | Powder |

| Melting Point | 135-140 °C |

Data sourced from multiple chemical databases and research articles. nih.gov

Significance as a Cardenolide Glycoside in Research Paradigms

This compound's significance in research is largely attributed to its classification as a cardenolide glycoside, a class of compounds known for their potent biological activities. asianpubs.org Research on this compound has primarily focused on two key areas: its effects on the central nervous system (CNS) and its cytotoxic properties against cancer cell lines.

Studies have demonstrated that this compound exhibits CNS depressant activity. nih.gov Research involving animal models has shown that the administration of this compound can lead to sedative effects. medchemexpress.com This has prompted further investigation into its potential mechanisms of action within the central nervous system.

Furthermore, a significant body of research has explored the anticancer potential of this compound. nih.gov It has shown cytotoxic activity against various human tumor cell lines. medchemexpress.com The mechanism of this cytotoxicity is believed to be linked to the inhibition of the Na+/K+-ATPase pump, a common target for cardenolide glycosides. nih.gov The presence of the acetoxy group at the C-16 position is thought to influence its bioactivity, making the structure-activity relationship a key area of investigation. nih.gov

Table 2: Reported Biological Activities of this compound

| Research Area | Finding | Reference |

| Oncology | Exhibits cytotoxic activity against various human tumor cell lines with a mean IC50 value of 0.120 µM. | medchemexpress.com |

| The most active anticancer compounds from Nerium oleander are monoglycosidic cardenolides with or without an acetoxy group at C-16. | nih.gov | |

| Neuroscience | Demonstrates central nervous system depressant activity in mice at a dose of 25 mg/kg. | medchemexpress.comnih.gov |

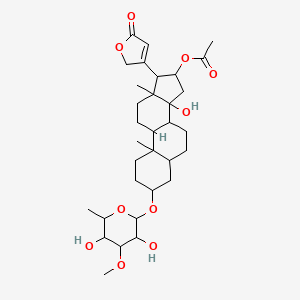

Structure

2D Structure

Properties

Molecular Formula |

C32H48O10 |

|---|---|

Molecular Weight |

592.7 g/mol |

IUPAC Name |

[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C32H48O10/c1-16-26(35)28(38-5)27(36)29(40-16)42-20-8-10-30(3)19(13-20)6-7-22-21(30)9-11-31(4)25(18-12-24(34)39-15-18)23(41-17(2)33)14-32(22,31)37/h12,16,19-23,25-29,35-37H,6-11,13-15H2,1-5H3 |

InChI Key |

UZQOZJNEDXAJEZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC)O |

Synonyms |

neritaloside |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Strospeside 16 Acetate

Plant Sources and Geographical Distribution

Strospeside (B1198219) 16-acetate, also known as neritaloside, is a cardenolide that has been reported in a number of plant species. nih.govnih.gov Its presence is particularly well-documented in the families Apocynaceae and Plantaginaceae.

Isolation from Digitalis purpurea L.

Digitalis purpurea, commonly known as foxglove, is a significant source of various cardiac glycosides. scispace.com Strospeside has been identified as one of the constituents of this plant. alliedacademies.orgnih.gov The plant is native to Europe and is also found in regions of India like Kashmir and Darjeeling. frontiersin.org The isolation of strospeside from D. purpurea often involves methanolic extraction of the dried and powdered leaves. alliedacademies.org Chromatographic techniques, such as thin-layer chromatography (TLC), are then used to separate the various glycosides present in the extract. alliedacademies.org

Occurrence in Nerium oleander L.

Strospeside 16-acetate (neritaloside) is a known constituent of Nerium oleander L., a perennial herb belonging to the Apocynaceae family. nih.govnih.goviajps.com This plant is indigenous to the Indian subcontinent and is also found in other tropical areas and the Mediterranean belt. iajps.com The presence of neritaloside, along with other cardiac glycosides like odoroside, has been confirmed in extracts of this plant. google.com

Discovery in Parasitic Plants (e.g., Cuscuta reflexa, Dendrophthoe falcata on Nerium oleander)

Interestingly, this compound has also been found in parasitic plants that grow on host plants known to produce this compound.

Cuscuta reflexa : This parasitic plant, commonly known as dodder, has been shown to contain strospeside when parasitizing host plants. molaid.commedchemexpress.com Studies have led to the isolation of strospeside, along with other cardiac glycosides like odoroside H and neritaloside, from the methanolic extract of Cuscuta reflexa.

Dendrophthoe falcata : This hemiparasitic plant from the Loranthaceae family has been found to contain strospeside when growing on Nerium oleander. phcogrev.com The leaves of D. falcata growing on this host have been reported to yield strospeside, neritaloside, and odoroside F. phcogrev.comasianpubs.orgakjournals.com This suggests that the parasitic plant may absorb and accumulate these compounds from its host.

Extraction and Purification Techniques for Natural Product Research

The isolation of this compound from plant materials involves specific extraction and purification protocols tailored for natural product research.

Methanolic Extraction Protocols

Methanol (B129727) is a commonly used solvent for the extraction of cardiac glycosides from plant tissues. iosrjournals.org Dried and powdered plant material, such as the leaves of Digitalis purpurea or the whole plant of Cuscuta reflexa, is typically subjected to extraction with methanol. alliedacademies.org For instance, in the case of D. purpurea, the powdered leaves have been extracted with methanol using a Soxhlet extractor. alliedacademies.org Similarly, Cuscuta reflexa has been extracted with methanol at room temperature. The resulting crude methanolic extract is then concentrated to yield a residue that can be further purified. alliedacademies.org Recent methods also utilize sonication of powdered samples in methanol for efficient extraction. frontiersin.orgnih.gov

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a crucial strategy for isolating bioactive compounds like this compound. dokumen.pub This process involves separating the crude extract into different fractions and testing each fraction for a specific biological activity. The most active fractions are then subjected to further separation and purification until the pure, active compound is isolated. scirp.org For example, a bioassay-guided fractionation of a cytotoxic extract of Cuscuta reflexa led to the isolation of strospeside among other compounds. researchgate.net This approach ensures that the purification process is focused on the compounds responsible for the observed biological effects. The process typically involves partitioning the initial extract between different solvents (e.g., water and ethyl acetate) and then using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the target compounds from the active fractions. d-nb.info

Data Tables

Table 1: Plant Sources of this compound

| Plant Species | Family | Part(s) Containing Compound | Geographical Distribution |

| Digitalis purpurea L. | Plantaginaceae | Leaves | Europe, Kashmir, Darjeeling (India) frontiersin.org |

| Nerium oleander L. | Apocynaceae | - | Indian subcontinent, Tropical areas, Mediterranean iajps.com |

| Cuscuta reflexa Roxb. | Convolvulaceae | Whole plant | Temperate and subtropical areas researchgate.net |

| Dendrophthoe falcata (L.f.) Ettingsh. | Loranthaceae | Leaves | - |

Table 2: Extraction and Isolation Details

| Plant Source | Extraction Solvent | Isolation Technique(s) |

| Digitalis purpurea | Methanol alliedacademies.org | Thin-Layer Chromatography (TLC) alliedacademies.org |

| Cuscuta reflexa | Methanol | Vacuum Liquid Chromatography (VLC), Flash Column Chromatography |

| Dendrophthoe falcata | - | - |

Extraction and Purification Techniques for Natural Product Research

Chromatographic Separation Methods (e.g., Preparative Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatography is a fundamental technique for the separation, identification, and purification of individual components from a mixture. vedomostincesmp.ru Due to the structural similarities among different cardiac glycosides present in a single plant extract, chromatographic methods are essential for isolating pure this compound. ijpsjournal.com Techniques such as Preparative Thin-Layer Chromatography (PTLC) and High-Performance Liquid Chromatography (HPLC) are particularly valuable. nih.govscialert.net

Preparative Thin-Layer Chromatography (PTLC)

Preparative Thin-Layer Chromatography is a modification of analytical TLC that utilizes thicker stationary phase layers to accommodate larger sample quantities, making it suitable for isolation purposes. impactfactor.org In the isolation of cardiac glycosides, a crude or partially purified plant extract is applied as a band onto a preparative plate, which is then developed in a chamber containing a specific solvent system (mobile phase). uni.edu

One documented application involved the isolation of strospeside from a methanolic extract of Digitalis purpurea using successive PTLC. The separation was achieved on silica (B1680970) gel plates.

Table 1: Example of PTLC Systems for Cardiac Glycoside Separation

| Parameter | Details | Source |

|---|---|---|

| Stationary Phase | Silica Gel | uni.edu |

| Mobile Phase 1 | Ethyl acetate (B1210297) : Methanol : Water (16:1:1) | |

| Mobile Phase 2 | Chloroform : Pyridine (6:1) | |

| Application | Isolation of strospeside from Digitalis purpurea extract |

After development, the separated compound bands are visualized (e.g., under UV light or by staining), and the band corresponding to this compound is scraped from the plate. The pure compound is then recovered by eluting it from the silica gel with an appropriate solvent.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of compounds. nih.gov It offers high resolution and sensitivity, making it ideal for analyzing complex mixtures like plant extracts. ijpsjournal.com Reversed-phase HPLC is commonly employed for the analysis of cardiac glycosides, where a non-polar stationary phase is used with a polar mobile phase. vedomostincesmp.runih.gov

Several HPLC methods have been developed for the analysis of extracts containing this compound. For example, a method for assaying secondary glycosides in D. purpurea leaves utilized an octylsilyl bonded silica column. iosrjournals.org Another analysis of a Cuscuta reflexa extract containing Neritaloside (this compound) was performed using a C-18 column. The specific conditions, including the mobile phase composition and detector wavelength, are optimized to achieve the best separation. scialert.net

Table 2: Examples of HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Source |

|---|---|---|---|

| Application | Analysis of Digitalis purpurea extract | Analysis of Cuscuta reflexa extract | iosrjournals.org, |

| Stationary Phase | Octylsilyl bonded silica column | Lichrocart C-18 column | iosrjournals.org, |

| Mobile Phase | Acetonitrile : Methanol : Water (8:30:43) | Acetonitrile : Water (8.5:1.5) | iosrjournals.org, |

| Detection | UV at 220 nm | UV at 254 nm | iosrjournals.org, |

| Flow Rate | Not specified | 0.20 mL/min | iosrjournals.org, |

In addition to PTLC and HPLC, other chromatographic techniques are often used in sequence to achieve purification. These include vacuum liquid chromatography (VLC) and flash column chromatography, which are frequently employed for the initial fractionation of crude extracts before final purification by HPLC or PTLC.

Advanced Spectroscopic and Chromatographic Characterization of Strospeside 16 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of atoms and their stereochemical relationships within Strospeside (B1198219) 16-acetate can be established. researchgate.net

The ¹H (proton) and ¹³C NMR spectra provide fundamental information about the hydrogen and carbon environments in Strospeside 16-acetate. The acetylation at the C-16 position introduces specific, identifiable signals and causes predictable shifts in the signals of nearby nuclei compared to the parent compound, Strospeside.

The ¹H NMR spectrum is expected to show a characteristic three-proton singlet for the acetyl methyl group (CH₃) around δ 1.95-2.1 ppm. scispace.com The proton at C-16 (H-16), being attached to the carbon bearing the new acetate (B1210297) group, would experience a significant downfield shift due to the deshielding effect of the ester's carbonyl group. scispace.com Other key signals include those for the steroid backbone, the α,β-unsaturated γ-lactone ring, and the digitalose (B1209599) sugar moiety. vulcanchem.com

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. The introduction of the 16-acetate group would add two distinct signals: a carbonyl carbon (C=O) resonance expected around δ 170 ppm and a methyl carbon (CH₃) signal around δ 21 ppm. acgpubs.org The signal for C-16 would also be shifted downfield. The remaining signals would correspond to the gitoxigenin (B107731) steroid core and the digitalose sugar. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties in this compound Note: These are predicted values based on the analysis of related acetylated cardiac glycosides. Actual experimental values may vary.

| Moiety | Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Acetate Group | -OCOC H₃ | ~1.95 - 2.10 (s, 3H) | ~21 |

| -OC O- | - | ~170 | |

| Steroid Core | H-16 | Downfield shifted vs. Strospeside | Downfield shifted vs. Strospeside |

| C-18 (CH₃) | ~0.88 (s) | ~16 | |

| C-19 (CH₃) | ~0.95 (s) | ~22 | |

| Lactone Ring | H-22 | ~5.9 (br s) | ~118 |

| C-20 | - | ~178 | |

| C-23 | - | ~177 |

| Sugar Moiety | Anomeric H-1' | ~4.3-4.5 (d) | ~100-102 |

Two-dimensional (2D) NMR experiments are essential for assembling the complete structure by revealing correlations between nuclei. researchgate.nettandfonline.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton-proton connectivities within the steroid rings and the sugar moiety.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : This technique correlates protons with the carbons they are directly attached to. It allows for the unambiguous assignment of carbon signals based on their corresponding, more easily distinguished, proton signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for connecting different fragments of the molecule. For this compound, a key HMBC correlation would be observed from the H-16 proton to the carbonyl carbon of the acetate group, confirming the site of esterification.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry of the molecule. A critical NOESY correlation would be expected between the H-16 proton and the methyl protons of the acetyl group, further confirming the ester's location and orientation. scispace.com

J-resolved Spectroscopy : This technique separates chemical shift information from coupling constant information onto two different axes, simplifying complex multiplets and aiding in the precise measurement of coupling constants (J-values), which provide further structural and stereochemical insights.

¹H NMR and ¹³C NMR Spectral Analysis

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. nih.gov

Different ionization techniques provide complementary information.

FAB-MS (Fast Atom Bombardment Mass Spectrometry) : As a soft ionization method, FAB-MS is expected to produce a prominent protonated molecular ion ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), allowing for the direct determination of the molecular weight. tandfonline.comiosrjournals.org Fragmentation would likely involve the sequential loss of the sugar and acetate groups.

EI-MS (Electron Ionization Mass Spectrometry) : This high-energy technique causes extensive fragmentation, which can be useful for fingerprinting but often results in a weak or absent molecular ion peak. libretexts.org High-Resolution EI-MS (HR-EI-MS) can provide highly accurate mass measurements of the fragments, allowing for the determination of their elemental compositions.

The fragmentation of cardiac glycosides is well-characterized and typically involves the cleavage of glycosidic bonds and losses from the steroid nucleus. nih.gov

Table 2: Expected Key Fragmentation Pathways for this compound in Mass Spectrometry

| Ionization Method | Expected Observation | m/z of Fragment/Loss |

|---|---|---|

| FAB (+ve) / ESI (+ve) | Molecular Ion Adduct ([M+Na]⁺) | MW (592) + 23 = 615 |

| FAB / ESI | Loss of acetic acid | M - 60 |

| FAB / ESI | Loss of digitalose sugar | M - 162 |

| FAB / ESI | Loss of sugar and acetic acid | M - 162 - 60 |

Modern integrated techniques like Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) are exceptionally powerful for analyzing complex mixtures, such as plant extracts. nih.govfrontiersin.org UPLC provides rapid and high-resolution separation of compounds. phcog.com ESI is a soft ionization method that typically yields the molecular ion, while the QTOF analyzer provides very high-resolution mass measurements, enabling the confident determination of the elemental formula of the parent compound and its fragments. nih.govresearchgate.net This technique is ideal for identifying and quantifying this compound in biological samples.

Fragmentation Pattern Analysis (e.g., FAB (+ve), FAB (–ve), EI-MS, HR-EI-MS)

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Structural Confirmation

UV-Vis and IR spectroscopy provide valuable information about the functional groups present in a molecule. nih.gov

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the α,β-unsaturated γ-lactone ring system, which is a key chromophore in all cardenolides. This typically results in a characteristic absorption maximum (λmax) in the range of 215–220 nm. wisepress.com

IR Spectroscopy : The infrared spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key absorptions would confirm the presence of hydroxyl, ester, and lactone functionalities.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3500 - 3200 (broad) |

| Alkane (C-H) | C-H stretch | 3000 - 2850 |

| Ester C=O (Acetate) | C=O stretch | ~1735 |

| Lactone C=O | C=O stretch | ~1745 |

| Lactone C=C | C=C stretch | ~1620 |

Compound List

Table 4: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Strospeside |

| Gitoxigenin |

| Digitalose |

| Verodoxin |

| Strospeside triformate |

| Geranylgeranyl pyrophosphate |

| Digitoxin (B75463) |

| Sarcostin |

| Deacetylmetaplexigenin |

| Glucose |

| Digitoxose |

| Kamaloside |

| Mansonin |

| β-sitosterol |

| β-sitosterol-3-O-β-D-glucopyranoside |

| Strophanthidin |

| Rhamnopyranosyl |

| Allopyranoside |

| Cisplatin |

| Arbutin |

| Canaric Acid |

| Sitosterol |

| Stigmasterol |

| Ursolic acid |

| Oleanolic acid |

| Coroglaucigenin |

| Frugoside |

| Calotropagenin |

| Calotropin |

| Uzarigenin |

| Digoxigenin |

| β-acetyldigoxin |

| Lanatoside (B1674450) C |

| Lanatoside A |

| Lanatoside E |

| Purpurea glycoside A |

| Purpurea glycoside B |

| Purpurea glycoside E |

| Glucodigifucoside |

| Digitoxigenin (B1670572) fucoside |

| Odorobioside G |

| Everolimus |

| Sirolimus |

| Tacrolimus |

| Tetracosanoic acid |

| 1-Heptacosanol |

| β-amyrin 3-docosanoate |

| β-amyrin 3-tetracosanoate |

| β-amyrin 3-eicosanoate |

| β-amyrin 3-tricosanoate |

| 4-acetyl-2,7-dihydroxy-1,4,8-triphenyloctane-3,5-dione |

| Stigmast-5,22(E)-dien-3-O-β-D-glucopyranoside |

| Protocatechuic acid |

| Quercetin |

| Rutin |

| Isohammetin-3-O-glucoside |

| Hirsutenone |

| Trolox |

| Ferrous sulfate (B86663) heptahydrate |

| Oleandrin |

| Digoxin (B3395198) |

| Convallatoxin |

| Ouabain |

| Acetonitrile |

| Methanol (B129727) |

| Ethyl acetate |

| Chloroform |

| Cyclohexane |

| Diethyl ether |

| Acetic acid |

Chemical Synthesis and Semisynthesis of Strospeside 16 Acetate and Analogues

Total Synthesis Approaches for Complex Glycosidic Structures

The total synthesis of cardiac glycosides is a formidable task due to the high degree of stereochemical complexity and the presence of multiple reactive functional groups. acs.org Researchers have developed various strategies to construct the core steroidal aglycone and, crucially, to install the glycosidic linkage with the correct stereochemistry.

A significant hurdle in the synthesis of many cardiac glycosides is the formation of the 2-deoxy-β-glycosidic bond, which is notoriously difficult to control due to the absence of a neighboring participating group at the C2 position of the sugar. acs.org To address this, novel methods such as palladium-catalyzed glycosylation have been successfully employed. For instance, in the synthesis of digitoxin (B75463), a related cardiac glycoside, a palladium catalyst was used to couple the aglycone digitoxigenin (B1670572) with a protected glycal donor, yielding the desired β-glycoside as a single diastereomer in high yield. acs.org This approach demonstrates its potential for the synthesis of various analogues by being mild and effective for challenging 2-deoxy-β-glycoside formations. acs.org

Another powerful strategy combines biocatalysis with chemical synthesis. nju.edu.cn This chemoenzymatic approach leverages the high selectivity of enzymes for reactions that are difficult to achieve with traditional chemical methods, such as the site-specific hydroxylation of the steroid skeleton. nju.edu.cn For example, a key C14-hydroxylation step, characteristic of the cardenolide backbone, can be accomplished using a specific C14-hydroxylase enzyme. nju.edu.cn The resulting hydroxylated steroid can then be elaborated into the final aglycone, such as digitoxigenin, through chemical steps. nju.edu.cn This hybrid approach can be applied to create a variety of bioactive cardenolide molecules and their analogues. nju.edu.cn

The general synthetic sequence for a complex cardiac glycoside often involves:

Aglycone Synthesis : Stepwise construction of the A/B/C/D ring system of the steroid core with the correct stereochemistry. nju.edu.cn

Key Functionalization : Introduction of critical hydroxyl groups (e.g., at C3, C14, and C16) and the butenolide ring at C17. nju.edu.cn

Glycosylation : Coupling of the completed aglycone with a suitably protected sugar donor. acs.org

Deprotection : Removal of protecting groups to yield the final natural product. acs.org

Semisynthetic Modifications and Derivatization Strategies of Strospeside (B1198219)

Semisynthesis, which starts with an isolated natural product, is an efficient alternative to total synthesis for producing analogues. Strospeside, which is comprised of the aglycone gitoxigenin (B107731) linked to the deoxy sugar D-digitalose, serves as an excellent scaffold for such modifications. vulcanchem.comcore.ac.uknih.gov Derivatization strategies often target the hydroxyl groups on either the aglycone or the sugar moiety to explore structure-activity relationships.

Catalyst-controlled regioselective functionalization is a key technology in this field. acs.org For example, organoboron catalysts, such as those derived from borinic acid, can direct glycosylation or acylation to a specific hydroxyl group among many in a complex polyol structure like a cardiac glycoside. acs.orgresearchgate.net This method was successfully used for the regioselective glycosylation of digitoxin at the 4''-OH group of its sugar chain, a transformation that provides access to a specific subclass of natural products. acs.org This highlights the potential for selectively modifying strospeside to create novel analogues.

The synthesis of Strospeside 16-acetate involves the selective acetylation of the C16-hydroxyl group on the gitoxigenin core of strospeside. Achieving this regioselectivity can be challenging due to the presence of other hydroxyl groups on both the aglycone (at C3) and the D-digitalose sugar moiety.

While direct literature on the partial acetylation of strospeside is scarce, strategies employed for similar complex glycosides are highly relevant. Catalyst-controlled acylation provides a pathway to achieve such selective modifications. For instance, in the case of lanatoside (B1674450) C, which has eight free hydroxyl groups, different regioselectivities can be achieved by choosing the appropriate catalyst. acs.org A DMAP-catalyzed acylation leads to the C(3'''')-O-acylated product, whereas an organocatalyst can direct the acylation to the C(4'''')-OH group. acs.org

This principle can be applied to the synthesis of 16-acetylstrospeside. A potential synthetic route would involve treating strospeside with an acetylating agent (e.g., acetic anhydride) in the presence of a specific organocatalyst designed to selectively activate the C16-hydroxyl group. The reaction would proceed as follows:

Strospeside + Acetic Anhydride --(Catalyst)--> 16-Acetylstrospeside

Careful selection of the catalyst and reaction conditions would be crucial to minimize acetylation at other positions and maximize the yield of the desired product.

Synthetic Routes to Constituent Deoxy- and Methylated Sugars (e.g., D-Digitalose, D-Acofriose)

Table 1: Synthetic Route to D-Acofriose

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | D-Mannose | H₂SO₄–silica (B1680970), MeOH | Methyl D-mannoside | 95% | rsc.org |

| 2 | Methyl D-mannoside | I₂, PPh₃, DMF; then H₂, 10% Pd–C | Methyl D-rhamnoside | 87% (2 steps) | rsc.org |

| 3 | Methyl D-rhamnoside | Bu₂SnO; then MeI, Bu₄NI | Methyl 3-O-methyl D-acofrioside | 73% | rsc.org |

| 4 | Methyl 3-O-methyl D-acofrioside | Acetolysis | Per-O-acetylated acofriose derivative | 86% | rsc.org |

| 5 | Per-O-acetylated acofriose derivative | Zemplén de-O-acetylation | D-Acofriose | 96% | rsc.org |

The synthesis of D-digitalose (3-O-methyl-D-fucose) also requires a multi-step approach, typically starting from D-fucose or a derivative. rsc.org A key step in this synthesis is the regioselective methylation of the C3-hydroxyl group.

Table 2: Synthetic Route to a D-Digitalose Donor

| Step | Starting Material | Reagents/Process | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Diol intermediate (derived from D-fucose) | Stannylene acetal (B89532) formation followed by methylation | Regioselectively methylated intermediate | 82% (2 steps) | rsc.org |

| 2 | Methylated intermediate | Levulinoylation | Protected D-digitalosyl donor |

This approach involves protecting other hydroxyl groups while the C3-OH is selectively methylated, often using stannylene acetal chemistry to achieve the required regioselectivity. rsc.org The resulting protected sugar is then ready to be used as a glycosyl donor in the coupling reaction with an aglycone. rsc.org

Mechanistic Investigations of Strospeside 16 Acetate S Biological Activities Pre Clinical and in Vitro/in Vivo Non Human Models

Cellular and Subcellular Target Identification

Research into the molecular mechanisms of Strospeside (B1198219) 16-acetate has identified several key cellular and subcellular targets, shedding light on its potential biological activities.

Cardiac glycosides are well-known for their ability to inhibit the Na+/K+-ATPase enzyme, a transmembrane protein crucial for maintaining cellular ion gradients. scispace.com This inhibition is considered a primary mechanism for their cardiotonic effects and is also implicated in their anticancer activities. scispace.combiocrick.com While direct studies detailing the specific inhibitory kinetics of Strospeside 16-acetate on Na+/K+-ATPase are not extensively available, its structural classification as a cardenolide suggests it likely shares this mechanism of action. scispace.com The binding of cardiac glycosides to Na+/K+-ATPase leads to a cascade of events, including an increase in intracellular calcium concentration, which can trigger various cellular processes, including apoptosis.

The Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development, can contribute to tumorigenesis when aberrantly activated. The glioma-associated oncogene (GLI) family of transcription factors are key downstream effectors of this pathway. Some studies on cardenolides have pointed to the importance of substitutions on the C-16 position of the steroidal skeleton for their biological activity, including the potential for GLI transcriptional inhibition. hamdard.edu.pk Research has indicated that the presence of a hydroxyl group at the C-16 position, as is the case in strospeside, may influence its genotoxic and other biological effects. hamdard.edu.pk This suggests a potential, though not yet fully elucidated, role for this compound in modulating the Hh-GLI signaling pathway.

Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface glycoprotein (B1211001) involved in inflammatory responses and leukocyte adhesion. nih.govnih.gov The expression of ICAM-1 can be induced by various inflammatory cytokines. nih.gov Certain cardiac glycosides have been shown to inhibit the induction of ICAM-1. researchgate.net This anti-inflammatory action is a significant area of investigation for this class of compounds. While direct studies on this compound's effect on ICAM-1 are not specified in the provided context, the known anti-inflammatory properties of other cardenolides suggest this as a plausible mechanism of action that warrants further investigation.

GLI Transcriptional Inhibition Studies

In Vitro Cytotoxicity Research in Non-Human Cell Lines

The cytotoxic effects of this compound have been evaluated in several non-human cancer cell lines, providing insights into its potential as an anticancer agent.

Strospeside, a closely related compound, has demonstrated cytotoxic activity against renal and prostate cancer cell lines. molaid.comresearchgate.net Bioassay-guided fractionation of extracts from Cuscuta reflexa led to the isolation of strospeside, which was subsequently tested for its effects on these cancer cell lines. researchgate.netresearchgate.net Although specific data for this compound is not detailed, the activity of the parent compound suggests that the 16-acetate derivative may also possess cytotoxic properties against these types of cancer cells.

Table 1: In Vitro Cytotoxic Activity of Strospeside against Renal and Prostate Cancer Cell Lines

| Cell Line | Compound | IC50 (nM) |

| Renal Cancer (A498) | Strospeside | Data not specified |

| Renal Cancer (UO31) | Strospeside | Data not specified |

| Prostate Cancer | Strospeside | Data not specified |

Studies on bioactive components from Nerium oleander have shown that certain compounds from this plant exhibit cytotoxic effects against human liver tumor cells (HepG2) and malignant tumor cells (VA-13). researchgate.net While this compound was not explicitly mentioned in this context, other cardenolides have demonstrated significant growth inhibition of these cell lines. researchgate.net The evaluation of plant extracts and their isolated compounds against cell lines like HepG2 is a common approach in the search for new anticancer agents. nih.govmdpi.com

Antiproliferative Activity against Melanoma Cell Lines (e.g., B16F10)

The antiproliferative potential of Neritaloside (this compound) has been evaluated in cancer research. Studies have shown that cardiac glycosides as a class exhibit anticancer properties. rsc.org Specifically, Neritaloside demonstrated significant antiproliferative activity against lung cancer and osteosarcoma cell lines, with reported IC50 values of 90 nM and 165 nM, respectively. rsc.org While direct studies on B16F10 melanoma cells are not detailed in the available literature, this cell line is a standard model for assessing the antiproliferative and antimetastatic potential of various compounds. nih.govscielo.brmdpi.comkoreascience.kr

Anti-inflammatory Response Pathways in Experimental Systems

Natural products are often investigated for their ability to modulate inflammatory pathways, which are implicated in a wide range of diseases. tjpr.orgasbmb.org Key inflammatory signaling cascades like the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are common targets for therapeutic intervention. tjpr.orgmdpi.com While specific studies detailing the anti-inflammatory mechanisms of this compound are not extensively documented in the provided search results, related compounds from Nerium oleander have been noted for their anti-inflammatory properties. For instance, chlorogenic acid, also found in the plant, has been identified as an anti-inflammatory compound. mdpi.com The potential for natural products to influence these pathways underscores the rationale for investigating compounds like this compound for similar activities.

Antioxidant Mechanisms and Oxidative Stress Mitigation in Biological Assays

The antioxidant potential of natural compounds is a significant area of research, as oxidative stress is linked to numerous chronic diseases. mdpi.comresearchgate.net Phenolic compounds, in particular, are recognized for their antioxidant capacity. mdpi.com Neritaloside has been identified in citrus wastes, which are known to contain flavonoids with antioxidant properties. mdpi.comresearchgate.net Although direct antioxidant assays for pure this compound are not specified, extracts from Nerium oleander, the plant source of this compound, have demonstrated antioxidant activity. mdpi.com This suggests that the plant's constituents, potentially including this compound, may contribute to mitigating oxidative stress.

Antimicrobial Spectrum Analysis and Mode of Action (e.g., against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

The antimicrobial effects of plant-derived compounds are of great interest, especially with the rise of antibiotic resistance. Extracts from Nerium oleander, which contain this compound, have been tested against a variety of bacteria. researchgate.net Studies have shown that these extracts are effective against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netresearchgate.net The broad-spectrum activity of the plant extracts suggests that their constituent compounds may have significant antimicrobial potential. researchgate.net However, data on the specific minimum inhibitory concentrations (MIC) for purified this compound against these bacterial strains are not available in the provided results.

Genotoxicity Assessments in Plant Bioassays

Plant-based bioassays, such as the Allium test, are widely used as reliable indicators for screening the genotoxic effects of chemical compounds. researchgate.netnih.govuclave.orgijarbs.com

In studies evaluating compounds from Cuscuta reflexa, Neritaloside (this compound) was assessed for its effects on Allium cepa (onion) root cells. who.int The Allium cepa test is a standard method for evaluating cytotoxicity and genotoxicity. uclave.orgwho.int Research showed that Neritaloside, along with another cardenolide, Odoroside H, was accountable for the genotoxicity observed with the plant's crude extract. who.int A decline in the mitotic index (MI), which is a measure of cell proliferation, is indicative of a substance's cytotoxic effect. who.int

The genotoxicity of Neritaloside was also investigated using the Allium sativum (garlic) bioassay. who.int This test is effective for identifying chromosomal aberrations (CAs), which indicate damage to the genetic material. ijarbs.comwho.int The study found that Neritaloside induced a variety of chromosomal aberrations in the Allium system. who.int In contrast, a related compound, strospeside, which lacks the acetate (B1210297) group at position 16, did not show the same genotoxic effects, suggesting the acetyl group plays a role in this activity. who.int Specifically, at concentrations of 1 and 10µM, Neritaloside reduced the mitotic index, whereas strospeside had no effect. who.int

Table 2: Comparative Genotoxicity in Allium sativum Bioassay

Compound Concentration Effect on Mitotic Index (MI) Induction of Chromosomal Aberrations Neritaloside (this compound) 1 and 10 µM Reduced who.int Observed who.int Strospeside 1 and 10 µM No effect who.int Not specified as genotoxic who.int Odoroside H 1 and 10 µM Reduced who.int Observed who.int

Compound Reference Table

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Neritaloside |

| Strospeside |

| Odoroside H |

| Chlorogenic acid |

Allium cepa L. Root Growth and Mitotic Index Studies

Hepatoprotective Efficacy of this compound in Rodent Models (e.g., CCl4-induced Hepatotoxicity in Albino Rats)

While direct studies on the hepatoprotective efficacy of the isolated compound this compound in carbon tetrachloride (CCl4)-induced hepatotoxicity in albino rats are not extensively detailed in publicly available literature, the broader context of the plant from which it is derived, Dendrophthoe falcata, provides foundational insights. Research on extracts of D. falcata, which contain cardiac glycosides like strospeside, has demonstrated significant hepatoprotective activity in CCl4-induced liver injury models. gyanvihar.org This suggests a potential role for its constituent compounds, including this compound, in mitigating liver damage.

The CCl4-induced hepatotoxicity model is a standard method for evaluating hepatoprotective agents. scirp.orgresearchgate.net In this model, CCl4 is metabolized in the liver by cytochrome P450 enzymes to highly reactive trichloromethyl free radicals (CCl3•). scirp.orgmdpi.com These free radicals initiate a cascade of events including lipid peroxidation of cellular membranes, leading to increased membrane permeability and leakage of intracellular liver enzymes into the bloodstream. scirp.orgmdpi.com This damage manifests as elevated serum levels of biomarker enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). researchgate.netjapsonline.com

Studies on various natural compounds have shown that effective hepatoprotective agents work by counteracting these processes. The primary mechanisms include scavenging free radicals, inhibiting lipid peroxidation, and boosting the endogenous antioxidant defense system. nih.govnih.gov This system includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for detoxifying reactive oxygen species. nih.govnih.gov

In a typical CCl4 hepatotoxicity study, treatment with a protective compound is expected to result in a significant reduction in the serum levels of ALT, AST, and ALP compared to the CCl4-only treated group. Furthermore, the compound should ideally restore the levels of endogenous antioxidant enzymes (SOD, CAT, GPx) and reduce markers of lipid peroxidation, such as malondialdehyde (MDA), in the liver tissue. nih.govijbcp.com

Histopathological examination of liver tissue from CCl4-treated rats typically reveals severe damage, including necrosis, inflammation, and fatty changes. researchgate.net A potent hepatoprotective agent would show a marked reduction in the severity of this damage, with liver sections appearing closer to the normal architecture of the control group. researchgate.net

Although specific data tables for this compound are not available, the tables below are representative of the type of data generated in such studies and illustrate the expected outcomes for a compound with significant hepatoprotective activity.

Table 1: Hypothetical Effects of this compound on Serum Liver Enzyme Markers in CCl4-Induced Hepatotoxicity in Rats

| Group | ALT (U/L) | AST (U/L) | ALP (U/L) |

| Normal Control | Data | Data | Data |

| CCl4 Control | Data | Data | Data |

| This compound + CCl4 | Data | Data | Data |

| Silymarin (Standard) + CCl4 | Data | Data | Data |

| Data in this table is illustrative and not from a specific study on this compound. |

Table 2: Hypothetical Effects of this compound on Liver Antioxidant Status in CCl4-Induced Hepatotoxicity in Rats

| Group | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) | MDA (nmol/mg protein) |

| Normal Control | Data | Data | Data | Data |

| CCl4 Control | Data | Data | Data | Data |

| This compound + CCl4 | Data | Data | Data | Data |

| Silymarin (Standard) + CCl4 | Data | Data | Data | Data |

| Data in this table is illustrative and not from a specific study on this compound. |

Future preclinical research focusing specifically on this compound is necessary to definitively characterize its hepatoprotective potential and mechanisms of action in rodent models of liver injury.

Metabolomics and Phytochemical Profiling in Strospeside 16 Acetate Producing Plants

Untargeted Metabolomics for Compound Discovery and Pathway Elucidation

Untargeted metabolomics, which aims to comprehensively analyze all small molecules in a biological sample, is a powerful tool for discovering new compounds and understanding their synthesis. frontiersin.org This approach is particularly valuable in the study of plants like Digitalis purpurea, which produce a vast array of secondary metabolites, including strospeside (B1198219). scite.ai By employing techniques such as liquid chromatography-mass spectrometry (LC/MS), researchers can generate detailed metabolite profiles from different plant tissues or cultures. frontiersin.org

This methodology has been instrumental in identifying key genes involved in the biosynthetic pathways of cardiac glycosides. nih.gov The general pathway begins with the biosynthesis of a terpenoid backbone, which is then modified into a steroid and finally into a cardenolide. nih.gov In Digitalis purpurea, studies integrating metabolomic and transcriptomic data have successfully correlated the accumulation of specific cardiac glycosides, including strospeside, with the expression of particular genes. nih.govplos.org For instance, genes such as DWF1 (Delta24-sterol reductase) and HYD1 (HYDRA1), which are involved in the steroid biosynthesis pathway that produces cholesterol (a precursor for cardiac glycosides), have been identified as crucial. nih.govresearchgate.net The coordinated expression of these genes is associated with the production of compounds like strospeside and glucodigitoxin, providing critical insights into the molecular regulation of their biosynthesis. nih.gov

Influence of In Vitro Culture Conditions on Strospeside 16-acetate Accumulation and Biosynthesis

Plant tissue and cell culture techniques offer a controlled environment to produce valuable secondary metabolites, bypassing challenges associated with agricultural production such as climate variability and pests. mdpi.com The accumulation of cardiac glycosides, including those produced by Digitalis species, can be significantly enhanced by manipulating in vitro culture conditions. Key strategies include the application of elicitors and the feeding of biosynthetic precursors. ekb.egnih.gov

Elicitors are compounds that trigger defense responses in plant cells, often leading to an increase in secondary metabolite production. Studies on Digitalis lanata and Digitalis purpurea have shown that both biotic (e.g., yeast extract, fungal extracts) and abiotic (e.g., methyl jasmonate, potassium chloride, salicylic (B10762653) acid) elicitors can enhance the yield of cardiac glycosides like digitoxin (B75463) and digoxin (B3395198). ekb.egnih.gov For example, the addition of 40 mM of potassium chloride (KCl) to a D. lanata cell suspension culture resulted in a digitoxin concentration of 5.632 mg/g dry weight (DW), a dramatic increase from the 0.038 mg/g DW in control cultures. ekb.eg

Precursor feeding involves supplying the building blocks of a target molecule to the culture medium. The addition of steroids like cholesterol and progesterone (B1679170) has been shown to boost the production of cardiac glycosides in Digitalis cultures. mdpi.comnih.gov In one study, supplementing the culture medium of D. purpurea with progesterone enhanced the accumulation of digitoxin and digoxin by 9.1- and 11.9-fold, respectively. nih.gov The composition of the culture medium itself, including the type and concentration of plant growth regulators (e.g., auxins and cytokinins), also plays a critical role in both biomass growth and metabolite synthesis. ekb.egresearchgate.net

Table 1: Effect of Elicitors and Precursors on Cardiac Glycoside Production in Digitalis In Vitro Cultures

| Plant Species | Culture Type | Treatment | Target Compound | Yield/Fold Increase | Reference |

| Digitalis lanata | Cell Suspension | 40 mM KCl (Elicitor) | Digitoxin | 5.632 mg/g DW (~148-fold increase) | ekb.eg |

| Digitalis purpurea | Shoot Culture | Progesterone (Precursor) | Digitoxin | 9.1-fold increase | nih.gov |

| Digitalis purpurea | Shoot Culture | Progesterone (Precursor) | Digoxin | 11.9-fold increase | nih.gov |

| Digitalis purpurea | Shoot Culture | Helminthosporium sp. extract (Elicitor) | Digitoxin & Digoxin | Effective production increase | nih.gov |

| Urginea maritima | Cell Suspension | 100 µM Methyl Jasmonate (Elicitor) | Proscillaridin A | 62.8 mg/g DW (~2.3-fold increase) | imrpress.com |

Comparative Analysis of Metabolite Profiles Across Different Plant Tissues

The biosynthesis and accumulation of secondary metabolites are often specific to certain plant tissues and developmental stages. nih.govphcog.com Comparative metabolite profiling across different plant organs (leaves, stems, roots, flowers) is essential for understanding this distribution and for identifying the optimal source for compound isolation.

In cardiac glycoside-producing plants, significant variations in the types and quantities of these compounds are observed between different tissues. phcog.com For instance, a comparative analysis of Calotropis procera seedlings showed that while cardiac glycosides were detected in all tissues, the maximum accumulation occurred in the stem. nih.gov This tissue-specific accumulation pattern often correlates with the expression levels of biosynthetic genes. nih.gov Similarly, a study on two variants of Calotropis gigantea found that the stem was generally the best source for major cardiac glycosides, though the leaves of certain growth stages also showed high concentrations of specific compounds. phcog.com

In Digitalis purpurea, metabolomic analysis of eight different tissues, including leaves and flowers at various developmental stages, revealed distinct profiles. plos.org Such studies help to pinpoint where specific compounds like strospeside are synthesized and stored. plos.org Phytochemical assays on different parts of the Plantago ovata plant also confirmed the presence of cardiac glycosides in all tested parts (leaves, seeds, and husk), demonstrating their widespread distribution within the plant. frontiersin.org This knowledge is crucial for optimizing harvesting strategies to maximize the yield of target compounds like this compound from their natural plant sources.

Table 2: Example of Differential Metabolite Accumulation in Plant Tissues

| Plant Species | Metabolite Class | Leaf Content | Seed Content | Husk Content | Reference |

| Plantago ovata | Alkaloids | Present | Present | Present | frontiersin.org |

| Plantago ovata | Cardiac Glycosides | Present | Present | Present | frontiersin.org |

| Plantago ovata | Terpenoids | Absent | Present | Present | frontiersin.org |

| Plantago ovata | Coumarins | Present | Absent | Absent | frontiersin.org |

| Plantago ovata | Flavonoids (Total) | High | Medium | Low | frontiersin.org |

Future Research Trajectories and Methodological Advancements in Strospeside 16 Acetate Research

Integration of Omics Technologies for Comprehensive Understanding

A holistic understanding of the biological impact of Strospeside (B1198219) 16-acetate necessitates a systems-level approach. The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to move beyond single-target interactions and elucidate the broader cellular and systemic perturbations induced by this compound.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how Strospeside 16-acetate modulates gene expression. An unbiased transcriptomics approach has already been successfully used to discover that cardiac glycosides, as a class, can inhibit general protein synthesis. plos.org Future studies could apply RNA-sequencing (RNA-seq) to various cell lines (e.g., cardiac cells, cancer cells) treated with this compound. This would generate a comprehensive profile of up- and down-regulated genes, providing insights into the signaling pathways and cellular processes affected, such as apoptosis, cell cycle regulation, and stress responses. plos.orgnih.gov

Proteomics , which focuses on the entire complement of proteins, can identify the direct and indirect protein targets of this compound. Techniques like the Proteome Integral Solubility Alteration (PISA) assay can identify proteins that exhibit changes in solubility upon binding to a ligand. nih.govresearchgate.net Applying PISA to cells treated with this compound could uncover novel protein interactions beyond its presumed primary target, the Na+/K+-ATPase. nih.govresearchgate.net This could explain the diverse biological activities reported for related compounds and open new therapeutic avenues.

Metabolomics , the analysis of all small-molecule metabolites, provides a functional readout of the cellular state. sussex.ac.uk By employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can compare the metabolic fingerprints of cells before and after exposure to this compound. frontiersin.org An untargeted metabolomics analysis of Digitalis purpurea, a plant known to produce related cardiac glycosides, has already demonstrated the power of this approach to identify a wide range of phytocompounds and reveal variations in their profiles under different conditions. frontiersin.org Similar studies on this compound could reveal its impact on key metabolic pathways, such as energy metabolism or lipid biosynthesis, providing a clearer picture of its mechanism of action. frontiersin.orgsemanticscholar.org

The true power of these technologies lies in their integration. A multi-omics approach, combining data from transcriptomics, proteomics, and metabolomics, can create a comprehensive model of the cellular response to this compound, linking gene expression changes to protein activity and subsequent metabolic shifts. semanticscholar.orgresearchgate.net

Sustainable Production Strategies

The reliance on natural plant sources for this compound presents challenges related to yield variability, environmental impact, and scalability. Future research will increasingly focus on sustainable and controlled production methods through biotechnology.

Plant Tissue Culture offers a promising alternative to whole-plant extraction. The establishment of in vitro cultures, such as shoot cultures or cell suspensions, can ensure a consistent and year-round supply of the compound, independent of geographical and climatic constraints. mdpi.comresearchgate.net Studies on Digitalis species have shown that multiple shoot formation can be induced from various explants on optimized growth media. researchgate.net Furthermore, the production of cardiac glycosides in these cultures can be significantly enhanced through the use of elicitors (substances that trigger a defense response and secondary metabolite production) and precursor feeding. researchgate.netekb.eg For instance, the addition of substances like KCl, yeast extract, or hormonal precursors such as progesterone (B1679170) has been shown to boost the accumulation of digitoxin (B75463) and digoxin (B3395198) in Digitalis cultures. researchgate.netekb.eg Similar strategies could be developed and optimized for this compound production.

Metabolic Engineering represents a more advanced strategy, aiming to manipulate the biosynthetic pathways of an organism to overproduce a desired compound. nih.govnih.gov This could involve engineering microbial cell factories, such as Escherichia coli or yeast, to produce this compound or its aglycone precursor. nih.govnih.govfrontiersin.org While the complete biosynthetic pathway of this compound is not fully elucidated, key enzymes like progesterone 5β-reductase, a crucial enzyme in cardenolide biosynthesis, have been identified in Digitalis. researchgate.net As more genes in the pathway are identified, they can be transferred to a microbial host. researchgate.net A key challenge is the toxicity of some intermediates, like acetate (B1210297), to microbial hosts; however, metabolic engineering strategies are being developed to improve tolerance and utilization. nih.govfrontiersin.org This approach not only promises a highly controlled and scalable production system but also opens the door to creating novel analogues of this compound through the introduction of enzymes from other organisms.

Advanced Computational Modeling for Mechanism Prediction and SAR Studies

Advanced computational modeling is becoming an indispensable tool in drug discovery and mechanistic studies, allowing for the rapid and cost-effective prediction of molecular interactions and biological activities.

Mechanism Prediction through computational methods can provide deep insights into how this compound interacts with its biological targets. Molecular docking is a key technique used to predict the preferred binding orientation of a ligand to a protein. frontiersin.org This has been extensively applied to study the interaction of cardiac glycosides with the Na+/K+-ATPase. frontiersin.orgresearchgate.netnih.gov By docking this compound into the known crystal structure of the Na+/K+-ATPase, researchers can analyze the specific amino acid residues involved in the interaction, the binding energy, and how the acetate group at the C16 position contributes to this binding. researchgate.netnih.gov Such in silico models can generate hypotheses about the compound's mechanism of action that can then be tested experimentally. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies are crucial for optimizing the therapeutic properties of a lead compound. Computational tools can accelerate SAR studies by predicting how modifications to the structure of this compound would affect its binding affinity and activity. researchgate.netnih.gov For example, models can be used to explore the effect of changing the acetate group to other functional groups or altering the sugar moiety. pnas.org These in silico predictions can guide the synthesis of new derivatives with potentially enhanced potency or improved selectivity, minimizing the need for extensive and costly chemical synthesis and biological screening of large numbers of compounds. nih.govpnas.org The integration of artificial intelligence and machine learning can further enhance these predictive models, enabling the efficient screening of vast virtual libraries of potential this compound analogues to identify candidates with desired properties. mdpi.com

Q & A

Q. What are the established protocols for synthesizing Strospeside 16-acetate in laboratory settings?

To synthesize this compound, researchers should follow validated organic chemistry protocols for glycoside acetylation. Key steps include:

- Reagent selection : Use acetic anhydride or acetyl chloride in anhydrous conditions to ensure high yield .

- Purification : Employ column chromatography (e.g., silica gel) with solvent gradients optimized for polar intermediates. Confirm purity via HPLC or TLC .

- Documentation : Provide detailed descriptions of reaction conditions (temperature, time, stoichiometry) to enable reproducibility, as emphasized in reporting standards like CONSORT .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Structural elucidation requires a combination of:

- NMR spectroscopy : 1H and 13C NMR to identify acetyl groups and glycosidic linkages. Use DEPT or HSQC for stereochemical confirmation .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation patterns .

- IR spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) to confirm acetylation .

Raw spectral data should be archived in appendices, with processed data in the main text to support conclusions .

Q. How should researchers design preliminary in vitro assays to assess the bioactivity of this compound?

Design robust assays by:

- Cell line selection : Use target-specific models (e.g., cancer cell lines for cytotoxicity studies) with appropriate controls (e.g., non-malignant cells) .

- Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values. Include triplicate measurements to assess variability .

- Data presentation : Report means ± standard deviation and use non-parametric tests (e.g., Mann-Whitney U) if normality assumptions are unmet .

Advanced Research Questions

Q. What methodologies are recommended for resolving discrepancies in reported pharmacokinetic data of this compound across studies?

Address contradictions systematically:

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Evaluate publication bias via funnel plots .

- Methodological audit : Compare protocols for differences in sample preparation (e.g., solvent polarity), analytical techniques (e.g., LC-MS vs. ELISA), or animal models .

- Statistical re-evaluation : Apply Bayesian frameworks to reconcile conflicting results, prioritizing studies with larger sample sizes and blinded designs .

Q. How can researchers optimize solvent systems and reaction conditions to improve the yield of this compound derivatives?

Use a factorial design approach:

- Variable screening : Test solvents (e.g., DCM, THF), catalysts (e.g., DMAP), and temperatures using a Plackett-Burman design to identify critical factors .

- Response surface methodology (RSM) : Optimize interactions between variables (e.g., temperature vs. reaction time) to maximize yield .

- Reproducibility checks : Validate optimized conditions across three independent batches and report yield ranges ± confidence intervals .

Q. What statistical approaches are critical for validating the reproducibility of this compound's cytotoxic effects in multi-center studies?

Ensure consistency through:

- Inter-laboratory calibration : Share standardized protocols and reference samples to minimize technical variability .

- Mixed-effects models : Account for center-specific random effects while testing fixed effects (e.g., dosage) .

- Power analysis : Predefine sample sizes to achieve ≥80% power, avoiding underpowered conclusions .

Methodological Notes

- Data integrity : Avoid selective reporting; disclose all raw data (including outliers) in supplementary materials .

- Ethical standards : Disclose conflicts of interest and adhere to COPE guidelines when handling data .

- Literature synthesis : Use systematic review frameworks (e.g., PRISMA) to integrate fragmented findings into coherent narratives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.